N-(4-Methoxyphenyl)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide
Description
N-(4-Methoxyphenyl)-2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide (referred to as ML186 in ) is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]quinoline core linked to a sulfanyl acetamide group substituted with a 4-methoxyphenyl moiety. This compound has been investigated in the context of GPR55 receptor modulation, a candidate cannabinoid receptor implicated in inflammatory responses . Its structural framework is shared with several analogues, which differ in substituents and biological activities.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-13-11-14-5-3-4-6-17(14)24-19(13)22-23-20(24)27-12-18(25)21-15-7-9-16(26-2)10-8-15/h3-11H,12H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDFCQFVCKBHHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinoline core, followed by the introduction of the methoxyphenyl group and the sulfanylacetamide linkage. Common reagents used in these reactions include various halogenated intermediates, nucleophiles, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline or triazole rings, leading to partially or fully reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the acetamide moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce partially hydrogenated derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings or the acetamide moiety.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.
Antimicrobial Activity
Research has indicated that derivatives of quinoline and triazole compounds exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
Studies suggest that the presence of the triazole moiety enhances the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .
Anticancer Properties
N-(4-Methoxyphenyl)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide has been evaluated for its anticancer potential. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of key survival signaling pathways .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of several enzymes critical in disease processes:
- Acetylcholinesterase (AChE) : Important for treating neurodegenerative diseases like Alzheimer's. Preliminary studies show IC50 values below 5 µM, indicating strong inhibitory activity .
- Cyclooxygenase (COX) : Related to inflammation and pain management; studies suggest it may reduce COX activity significantly.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of this compound involved testing against resistant strains of bacteria. The results indicated that the compound not only inhibited growth but also showed synergistic effects when combined with conventional antibiotics .
Case Study 2: Anticancer Activity
In another study focusing on its anticancer properties, researchers synthesized a series of derivatives based on this compound. The derivatives were tested for their ability to inhibit tumor growth in vivo using mouse models. The most promising candidates demonstrated significant tumor reduction compared to controls .
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The triazoloquinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity, while the sulfanylacetamide linkage can influence its overall stability and bioavailability.
Comparison with Similar Compounds
Key Findings and Trends
Core Heterocycle Influence: The [1,2,4]triazolo[4,3-a]quinoline core (shared by ML186 and analogues in ) is associated with diverse biological activities, ranging from receptor modulation to enzyme inhibition. In contrast, bis-triazoloquinoxaline derivatives () exhibit stronger Topo II inhibition and cytotoxicity, likely due to enhanced DNA interaction from the expanded planar structure .
Substituent Effects :
- Phenyl Ring Modifications :
- The 4-methoxyphenyl group in ML186 may contribute to GPR55 binding affinity, whereas the 4-fluorophenyl in enhances anticancer potency through electron-withdrawing effects .
- 2-Aminophenyl substitution () shifts activity toward antimicrobial applications, highlighting the role of electron-donating groups in targeting microbial pathways . Quinoline Substituents:
- Methyl groups at the 4-position (ML186) or 5,9-positions () may optimize steric and hydrophobic interactions with target proteins .
Receptor Targeting: ML186's 4-methoxyphenyl group may favor cannabinoid receptor interactions, whereas ethoxy or sulfamoyl substituents () could alter selectivity for other targets .
Biological Activity
N-(4-Methoxyphenyl)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide is a compound that integrates a methoxyphenyl group with a triazoloquinoline moiety. This unique structure suggests potential for diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Methoxyphenyl Group : Known for enhancing lipophilicity and potentially improving bioavailability.
- Triazolo[4,3-A]quinoline Moiety : A scaffold recognized for its pharmacological properties, including anticancer and antimicrobial activities.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Triazole derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antifungal Properties : The triazole ring is well-documented for its antifungal activity, particularly in inhibiting fungal growth by interfering with ergosterol synthesis .
Anticancer Activity
The triazoloquinoline scaffold has been associated with anticancer properties:
- Mechanism of Action : Compounds such as those derived from triazoles can inhibit cell proliferation and induce apoptosis in cancer cells. The presence of electron-donating groups on the phenyl ring enhances cytotoxic activity against various cancer cell lines .
- Case Studies : A study demonstrated that specific triazole derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating promising anticancer potential .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of methoxy groups on the phenyl ring significantly enhances antibacterial activity due to increased electron density .
- Chain Length Influence : Variations in alkyl chain length attached to the triazole can affect both potency and selectivity against target pathogens .
Research Findings
A summary of relevant research findings is presented in the table below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
